Evidence Gap Declaration: Absence of Publicly Available Head-to-Head PARP-1 Inhibition Data
An exhaustive search of PubMed, Google Patents, ChEMBL, BindingDB, PubChem, and non‑excluded vendor technical libraries returned zero quantitative potency measurements (IC50, Ki, Kd) for 2‑benzoyl‑N‑((3‑methyl‑4‑oxo‑3,4‑dihydrophthalazin‑1‑yl)methyl)benzamide. No single study or patent example directly compares this compound to a named comparator (e.g., olaparib, veliparib, or a close phthalazinone analog) under identical assay conditions. Consequently, no quantitative differential evidence dimension can be populated with the mandatory comparator data required by the admission rules.
| Evidence Dimension | PARP-1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | No publicly reported data |
| Comparator Or Baseline | N/A—no comparator identified in the same assay |
| Quantified Difference | Cannot be calculated; data absent |
| Conditions | N/A |
Why This Matters
Without reproducible IC50 values, procurement decisions cannot be justified on biological potency grounds; users must depend on in‑house validation.
- [1] Search performed across PubMed, Google Patents, ChEMBL, BindingDB, PubChem, and non‑excluded vendor technical datasheets (2026‑04‑30). No quantitative bioactivity record located for CAS 1396773-90-2. View Source
